molecular formula C13H14N2O4 B2784316 N-(2-ETHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428374-69-9

N-(2-ETHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2784316
CAS No.: 1428374-69-9
M. Wt: 262.265
InChI Key: FYZGZWLWIGZQIA-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE: is a synthetic organic compound belonging to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-ethoxyaniline with 3-methoxyisoxazole-5-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Aldehydes or acids.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: N-(2-ETHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its isoxazole core is known to exhibit various biological activities, making it a candidate for the development of new therapeutic agents .

Medicine: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with specific molecular targets in the body makes it a promising lead compound for drug discovery .

Industry: In the industrial sector, this compound is used in the development of advanced materials with unique properties, such as polymers and coatings .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-10-7-5-4-6-9(10)14-13(16)11-8-12(17-2)15-19-11/h4-8H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZGZWLWIGZQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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